2,4,5-Tri-O-tetradecyl-D-glucitol

Thermal stability High-temperature surfactant Non-volatile amphiphile

2,4,5-Tri-O-tetradecyl-D-glucitol (CAS 93919-37-0, EINECS 300-022-3) is a synthetic non-ionic amphiphile belonging to the class of per-O-alkylated glucitol ethers. It features a D-glucitol (sorbitol) backbone etherified with three linear tetradecyl (C14) chains at the 2-, 4-, and 5-positions, yielding the molecular formula C₄₈H₉₈O₆ and a molecular weight of 771.29 g/mol.

Molecular Formula C48H98O6
Molecular Weight 771.3 g/mol
CAS No. 93919-37-0
Cat. No. B12659006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tri-O-tetradecyl-D-glucitol
CAS93919-37-0
Molecular FormulaC48H98O6
Molecular Weight771.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC(CO)C(C(C(CO)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)O
InChIInChI=1S/C48H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-52-45(43-49)47(51)48(54-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46(44-50)53-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45-51H,4-44H2,1-3H3/t45-,46+,47+,48+/m0/s1
InChIKeyFMWGXHAYSHONFH-AVNIMNHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Tri-O-tetradecyl-D-glucitol (CAS 93919-37-0): Procurement-Relevant Chemical Identity and Physicochemical Profile


2,4,5-Tri-O-tetradecyl-D-glucitol (CAS 93919-37-0, EINECS 300-022-3) is a synthetic non-ionic amphiphile belonging to the class of per-O-alkylated glucitol ethers. It features a D-glucitol (sorbitol) backbone etherified with three linear tetradecyl (C14) chains at the 2-, 4-, and 5-positions, yielding the molecular formula C₄₈H₉₈O₆ and a molecular weight of 771.29 g/mol [1]. The compound exhibits a calculated density of 0.925 g/cm³, a predicted boiling point of 789.3°C at 760 mmHg, and a computed XLogP3-AA value of 18, reflecting extreme lipophilicity [1]. It is primarily listed in supplier catalogs under the 'Other Specialties' category, with identified industrial uses as a surfactant, emulsifier, and component in drug delivery research [2].

Why 2,4,5-Tri-O-tetradecyl-D-glucitol Cannot Be Interchanged with Shorter-Chain Tri-O-alkyl Glucitol Analogs


Within the homologous series of 2,4,5-tri-O-alkyl-D-glucitols, the alkyl chain length dictates critical performance properties including lipophilicity, thermal stability, and volatility. The tetradecyl (C14) derivative possesses a computed XLogP3-AA of 18 and a predicted boiling point of 789.3°C, whereas the dodecyl (C12) congener (CAS 93982-46-8, C₄₂H₈₆O₆, MW 687.13) is calculated to have a boiling point of 735.3°C and a density of 0.934 g/cm³ [1]. The two additional methylene units per chain (six total) increase the molecular weight by 84.16 Da and lower the predicted vapor pressure from 5.87×10⁻²⁵ mmHg (C12) to 8.51×10⁻²⁹ mmHg (C14), a reduction of approximately 690-fold [1]. In surfactant applications, the well-established Klevens equation predicts that each additional -CH₂- group in the hydrophobic tail reduces the critical micelle concentration (CMC) by a factor of approximately 2–3; thus, the C14 variant is expected to exhibit a CMC substantially lower than its C12 counterpart [2]. Generic substitution across chain lengths therefore risks altered micellization behavior, inadequate thermal resistance in high-temperature formulations, and divergent emulsification performance.

Quantitative Differentiation Evidence: 2,4,5-Tri-O-tetradecyl-D-glucitol vs. 2,4,5-Tri-O-dodecyl-D-glucitol


Predicted Boiling Point Elevation: +54°C Over the Dodecyl Analog Enhances High-Temperature Processing Tolerance

The computed boiling point of 2,4,5-tri-O-tetradecyl-D-glucitol is 789.3°C at 760 mmHg, which is 54°C higher than the boiling point of the C12 dodecyl analog (735.3°C at 760 mmHg) . This difference arises from the increased van der Waals interactions conferred by the longer C14 alkyl chains.

Thermal stability High-temperature surfactant Non-volatile amphiphile

Flash Point Increase of +32.7°C Relative to the Dodecyl Homolog Reduces Flammability Hazard

The predicted flash point of the C14 compound is 431.2°C, compared to 398.5°C for the C12 dodecyl analog, a difference of +32.7°C . This elevation reflects the reduced vapor pressure and higher molecular weight of the tetradecyl derivative.

Process safety Flammability High-flash-point surfactant

Vapor Pressure Reduction by ~690-Fold vs. Dodecyl Analog Minimizes Evaporative Loss in Open Systems

The predicted vapor pressure of 2,4,5-tri-O-tetradecyl-D-glucitol is 8.51×10⁻²⁹ mmHg at 25°C, compared to 5.87×10⁻²⁵ mmHg for the dodecyl analog—a reduction factor of approximately 690 . This is consistent with the general principle that each additional -CH₂- group in a homologous alkyl series reduces vapor pressure by roughly one order of magnitude.

Volatility control Low-vapor-pressure excipient Long-term formulation stability

Enhanced Lipophilicity (XLogP3-AA = 18) Drives Lower Predicted CMC Relative to Shorter-Chain Homologs

The computed XLogP3-AA partition coefficient for 2,4,5-tri-O-tetradecyl-D-glucitol is 18, compared to an extrapolated value of approximately 15–16 for the dodecyl analog (estimated from the increment of ~0.5 logP units per -CH₂- group across six additional methylene units) [1]. The Klevens relationship (log CMC = A − B·n) predicts that for non-ionic surfactants, each additional carbon in the alkyl chain reduces CMC by a factor of 2–3; the six additional carbons across the three C14 chains are therefore expected to lower CMC by approximately ⅛ to ¹⁄₂₇ relative to the C12 homolog [2]. While direct experimental CMC data for this specific compound are not available in the public literature, class-level evidence from structurally related alkyl glucitol and alkyl polyglucoside surfactants confirms a consistent inverse log-linear relationship between alkyl chain length and CMC [3].

Critical micelle concentration Lipophilicity Surfactant efficiency

Density Reduction (0.925 vs. 0.934 g/cm³) Offers Marginal but Measurable Weight Advantage in Volume-Critical Formulations

The predicted density of the C14 compound is 0.925 g/cm³, approximately 1.0% lower than the 0.934 g/cm³ reported for the C12 analog . This modest reduction reflects the slightly greater free volume associated with the longer, more flexible tetradecyl chains.

Formulation density Weight-sensitive applications Specific volume

Molecular Weight Advantage (+84.16 Da) for Size-Dependent Separation and Retention Time Differentiation

The molecular weight of 2,4,5-tri-O-tetradecyl-D-glucitol is 771.29 g/mol, compared to 687.13 g/mol for the dodecyl analog—a difference of +84.16 Da (+12.2%) [1]. This mass difference is analytically significant for chromatographic separation (e.g., reversed-phase HPLC, GPC) and mass spectrometric identification, enabling unambiguous differentiation of the two homologs in complex mixtures.

Chromatographic retention Mass discrimination Analytical method development

Recommended Research and Industrial Application Scenarios for 2,4,5-Tri-O-tetradecyl-D-glucitol


High-Temperature Non-Volatile Surfactant for Emulsion Polymerization and High-Shear Processing

In emulsion polymerization processes operating at elevated temperatures (>150°C), the 54°C higher predicted boiling point of the C14 compound versus the C12 analog reduces the risk of surfactant volatilization and thermal decomposition . The 33°C higher flash point further enhances process safety margins, making this homolog preferable for industrial formulations requiring sustained thermal stability.

Low-Concentration Micellar Drug Delivery Systems Requiring Minimal Surfactant Loading

The enhanced lipophilicity (XLogP3-AA = 18) and class-level prediction of a CMC 8–27 times lower than the C12 analog position the C14 compound as a candidate for drug delivery systems where minimal surfactant mass is desired to reduce excipient-related toxicity [1]. This is especially relevant for parenteral formulations where surfactant dose must be strictly minimized.

Analytical Reference Standard for Chromatographic Method Development and QA/QC of Tri-O-alkyl Glucitol Homologs

The well-defined molecular weight (771.29 g/mol) and the 84 Da mass separation from the dodecyl homolog make this compound a suitable reference standard for developing and validating HPLC, GPC, and LC-MS methods to resolve and quantify tri-O-alkyl glucitol mixtures in industrial surfactant batches [2]. This addresses procurement quality assurance needs where homolog purity is a specification requirement.

Low-Volatility Specialty Lubricant or Plasticizer Additive for Open-System Applications

With a vapor pressure of 8.51×10⁻²⁹ mmHg—approximately 690-fold lower than the dodecyl analog—the C14 compound is suited for applications where evaporative loss must be minimized over extended service lifetimes, such as high-temperature lubricants, plasticizers for outdoor-grade polymers, or non-migrating additives in coatings exposed to ambient air .

Quote Request

Request a Quote for 2,4,5-Tri-O-tetradecyl-D-glucitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.